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Compound of Interest

Compound Name: Diaminoglyoxime

Cat. No.: B1384161

Introduction

Diaminoglyoxime (DAG), also known as oxamidoxime, is a crucial precursor in the synthesis
of advanced high-density energetic materials. Its primary application lies in its role as a key
intermediate for producing 3,4-diaminofurazan (DAF), a foundational structure for a variety of
thermally stable, high-energy compounds.[1][2] The furazan ring system, derived from DAG, is
valued in energetic materials research for its dense, planar structure, aromatic stability, and the
energetic contribution of the ring's oxygen atom.[3] The availability of safe and efficient
synthesis routes for DAG has made the large-scale production of DAF and its energetic
derivatives economically viable, paving the way for new developments in the field.[1][4] Beyond
furazans, DAG is also explored in the formulation of metal-containing energetic complexes and
as a ballistic modifier in propellants.[5][6][7]

Experimental Protocols & Methodologies
Protocol 1: Synthesis of Diaminoglyoxime (DAG)

This protocol details a convenient and safe laboratory-scale synthesis of diaminoglyoxime
from glyoxime, adapted from literature methods which report yields of approximately 60%.[1]
An improved method yielding up to 80% has also been developed by simply adding an
agueous solution of glyoxal to a heated aqueous solution of hydroxylamine, which minimizes
exothermic hazards.[4]

Materials and Reagents
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Molar Mass (

Reagent Formula Quantity Role
g/mol )
Glyoxime C2HaN20:2 88.07 17.6 g (0.2 mol) Starting Material
Hydroxylamine o
) NH20H-HCI 69.49 27.8 g (0.4 mol) Aminating Agent
Hydrochloride
Sodium
) NaOH 40.00 20.0 g (0.5 mol) Base
Hydroxide
Deionized Water H20 18.02 100 mL Solvent
Procedure

e To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and a 5 M aqueous solution
of sodium hydroxide (100 mL).

 Stir the mixture to dissolve the glyoxime.
e Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the solution in a single portion.

 Fit the flask with a reflux condenser and heat the assembly in an oil bath, maintaining the
bath temperature at 90°C for 6 hours.[1]

 After the heating period, allow the reaction mixture to cool to room temperature.
o A precipitate of colorless, needle-like crystals will form.

« |solate the solid product by vacuum filtration.

e Wash the collected solid with a small amount of cold water (10-15 mL).

e Dry the product to yield diaminoglyoxime. Expected yield: ~14.0 g (60%).[1]
Characterization

e Melting Point: 203-205 °C (with decomposition).[1]
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e 1H NMR (DMSO-ds): & 5.18 (bs, 4H, NH2), 9.76 (s, 2H, OH).[1]

e 13C NMR (DMSO-de): 6 145.2.[1]

Workflow for Diaminoglyoxime (DAG) Synthesis
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Workflow for the synthesis of Diaminoglyoxime (DAG).

Protocol 2: Synthesis of 3,4-Diaminofurazan (DAF) from
DAG

DAF is a critical energetic precursor synthesized via the dehydration and cyclization of DAG.
This procedure requires elevated temperatures and pressures.[1][3]

Materials and Reagents

Molar Mass ( .
Reagent Formula Quantity Role
g/mol )

Diaminoglyoxime

C2HeN4O2 118.10 23.6 g (0.2 mol) Starting Material
(DAG)
Potassium Base/Dehydratin
] KOH 56.11 9.0 g (0.16 mol)
Hydroxide g Agent
Deionized Water H20 18.02 80 mL Solvent
Procedure

Prepare a 2 M aqueous solution of potassium hydroxide by dissolving KOH (9.0 g) in water
(80 mL).

o Create a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in the aqueous potassium
hydroxide solution within a stainless steel pressure reactor.

o Seal the reactor securely.

o Place the reactor in a preheated oil bath at 170-180°C and maintain this temperature for 2
hours.[1]

» After heating, cool the reactor by immersing it in an ice bath for 2 hours.
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» Caution: Open the reactor in a well-ventilated fume hood to avoid exposure to trace amounts
of ammonia gas that may be released.

» Transfer the reaction mixture from the reactor, washing the chamber with water (2 x 20 mL)
to ensure complete recovery.

« Filter the mixture to collect the product, which precipitates as colorless needles.

Dry the product to yield 3,4-diaminofurazan. Expected yield: ~14.1 g (70%).[1]
Characterization

e Melting Point: 179-180 °C.[1]

« IR (KBr, cm~1): 3423, 3318, 1647, 1591, 1353.[1]

Application in Advanced Energetic Materials

DAG is the entry point to a family of high-energy, high-density materials based on the furazan
structure. The amino groups on the DAF ring can be further functionalized, such as through
nitration, to produce powerful explosives.[1]
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Synthesis Pathway to Furazan-Based Energetic Materials

Glyoxime

+ NH20H-HCI
NaOH (aq), 90°C

(Diaminoglyoxime (DAG))

KOH (aq)
170-180°C, sealed

3,4-Diaminofurazan (DAF)

Further Synthesis

DAF Derivatives
(e.g., MAOTO)

Nitration
(100% HNOs / Ac20)

Advanced Energetics

(e.g., MNOTO)

Click to download full resolution via product page

Reaction pathway from Glyoxime to advanced energetics.

Data Summary

The following table summarizes the key properties of diaminoglyoxime and its primary
energetic derivative, diaminofurazan, as reported in the literature.
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Compoun
d

Formula

Molar
Mass (
g/mol)

Melting
Point (°C)

Density
(glcm?)

Synthesis
Yield

Notes

Diaminogly
oxime
(DAG)

C2HeN40O2

118.10

203-205
(dec.)[1]

60-80%[1]
[4]

Key
precursor,
also used
asa
ballistic
modifier.[6]

3,4-
Diaminofur
azan (DAF)

C2H4aN4O

100.07

179-180[1]

1.61[3]

>70%
(from DAG)

[1]

Precursor
to many
high-
performanc
e

explosives.

(2]

MAOTO

>200[1]

1.81 (calc.)
[1]

A DAF
derivative;
reported to
be shock

insensitive.

[1]

MNOTO

CoH2N180s

490.23

160 (dec.)
(1]

97%
(nitration
step)[1]

High-
energy
derivative
with
enhanced
detonation

properties.

[1]

Safety Precautions

e The synthesis and handling of energetic materials and their precursors should only be

conducted by trained personnel in a controlled laboratory environment.
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o Use appropriate personal protective equipment (PPE), including safety glasses, lab coats,
and gloves.

e The synthesis of DAF involves high temperatures and pressures and must be performed in a
suitable pressure reactor with appropriate safety shields and pressure-release mechanisms.

 Nitration reactions, such as the synthesis of MNOTO, involve highly corrosive and reactive
acids (e.g., 100% nitric acid) and must be performed with extreme caution in a chemical
fume hood, with careful temperature control to prevent runaway reactions.

 All energetic compounds should be handled in small quantities and tested for sensitivity to
impact, friction, and electrostatic discharge before scaling up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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